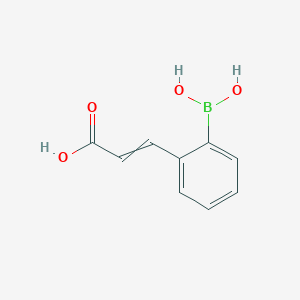
2-(2-Carboxyvinyl)benzeneboronicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Carboxyvinyl)benzeneboronic acid is an organic compound with the molecular formula C9H9BO4 and a molecular weight of 191.98 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . The structure of 2-(2-Carboxyvinyl)benzeneboronic acid includes a boronic acid group attached to a benzene ring, which is further substituted with a carboxyvinyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Carboxyvinyl)benzeneboronic acid typically involves the reaction of a suitable boronic acid precursor with a carboxyvinyl group. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions usually include a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as ethanol or water). The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.
Industrial Production Methods
Industrial production of 2-(2-Carboxyvinyl)benzeneboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification methods such as crystallization, distillation, or chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-(2-Carboxyvinyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carboxyvinyl group can be reduced to form the corresponding alcohol or alkane.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohols or alkanes.
Substitution: Biaryl or vinyl-aryl compounds.
科学研究应用
2-(2-Carboxyvinyl)benzeneboronic acid has diverse applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Investigated for its potential as a molecular probe for detecting biological molecules.
Medicine: Explored for its potential in drug development and as a therapeutic agent.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of 2-(2-Carboxyvinyl)benzeneboronic acid in Suzuki-Miyaura coupling involves the following steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Contains a phenyl group instead of a carboxyvinyl group.
Vinylboronic acid: Contains a vinyl group instead of a carboxyvinyl group.
Carboxyphenylboronic acid: Contains a carboxyphenyl group instead of a carboxyvinyl group.
Uniqueness
2-(2-Carboxyvinyl)benzeneboronic acid is unique due to its combination of a boronic acid group with a carboxyvinyl group, which imparts distinct reactivity and properties. This makes it particularly useful in specific synthetic applications, such as the formation of complex biaryl structures through Suzuki-Miyaura coupling .
属性
分子式 |
C9H9BO4 |
|---|---|
分子量 |
191.98 g/mol |
IUPAC 名称 |
3-(2-boronophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H9BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-6,13-14H,(H,11,12) |
InChI 键 |
OPFDGNUJQALQFL-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=CC=C1C=CC(=O)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-chlorophenyl)-N-[(Z)-(4-methoxyphenyl)methylideneamino]-1,3-thiazol-2-amine](/img/structure/B15284908.png)
![4-[(3-Chlorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B15284917.png)
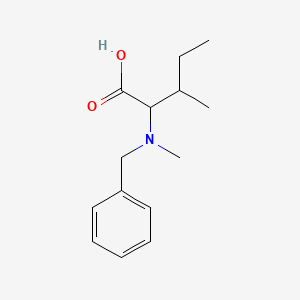
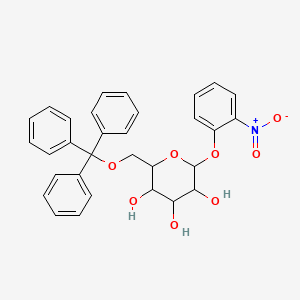
![(5,6-Dihydroxy-3,7,11,11,14-pentamethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl) 2-methylbut-2-enoate](/img/structure/B15284941.png)
![3,4,6-trimethoxy-16-(2-methoxyethylidene)-10-oxa-8,14-diazahexacyclo[11.6.1.01,9.02,7.012,17.014,19]icosa-2(7),3,5,8-tetraene](/img/structure/B15284943.png)
![17-Ethynyl-6,17-dihydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B15284947.png)
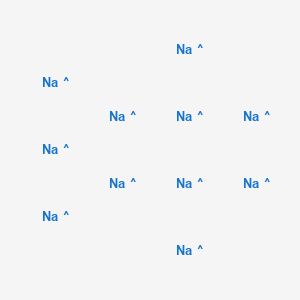
![4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine](/img/structure/B15284955.png)
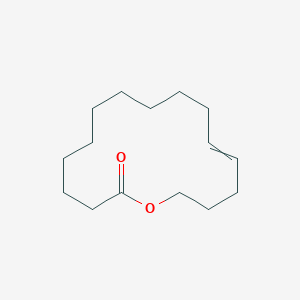
![8-(6-aminopurin-9-yl)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-9-ol](/img/structure/B15284979.png)
![Benzene, 1,3-dimethoxy-5-[(4-methoxyphenyl)ethynyl]-](/img/structure/B15284982.png)

![1-[3-[[5-chloro-2-[(1-methylpyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]oxymethyl]-4-methoxypyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B15285007.png)
